molecular formula C10H10N2O B2802538 N-methyl-1H-indole-7-carboxamide CAS No. 1519477-17-8

N-methyl-1H-indole-7-carboxamide

Cat. No.: B2802538
CAS No.: 1519477-17-8
M. Wt: 174.203
InChI Key: OKVUYVXDTGOYRU-UHFFFAOYSA-N
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Description

N-methyl-1H-indole-7-carboxamide is a high-purity chemical reagent exclusively for research use (RUO), not intended for diagnostic, therapeutic, or human use. This compound features an indole scaffold, a structure of significant interest in medicinal chemistry due to its versatility in interacting with biological macromolecules . Indole derivatives are central to designing novel therapeutics for a wide range of diseases, including cancer, diabetes, neurological disorders, and infections . The structural motif of the 7-carboxamide substituted indole, particularly with an N-methyl group, is a valuable building block in drug discovery. Researchers utilize this core structure to develop and optimize new bioactive molecules, as similar indole-carboxamide derivatives have been investigated for their potential biological activities . The compound serves as a key intermediate in combinatorial synthesis and target-oriented synthesis, enabling access to more complex molecules for screening against various biological targets . Handle with appropriate precautions; refer to the safety data sheet for detailed handling and hazard information.

Properties

IUPAC Name

N-methyl-1H-indole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-11-10(13)8-4-2-3-7-5-6-12-9(7)8/h2-6,12H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVUYVXDTGOYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC2=C1NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1519477-17-8
Record name N-methyl-1H-indole-7-carboxamide
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Synthetic Methodologies and Structural Elucidation of N Methyl 1h Indole 7 Carboxamide and Its Analogs

Strategic Synthetic Routes to N-methyl-1H-indole-7-carboxamide

The construction of this compound can be achieved through two primary strategies: the de novo synthesis, which involves the formation of the indole (B1671886) ring system from acyclic precursors, and the derivatization of pre-existing indole compounds.

De novo synthesis provides a powerful route for accessing complex and substituted indoles that may not be readily available through simple derivatization. Classical methods such as the Fischer, Madelung, Bischler-Mohlau, and Hemetsberger-Knittel indole syntheses are foundational in this regard. nih.govresearchgate.net More contemporary approaches often employ transition-metal catalysis to construct the indole core.

One notable modern strategy involves the palladium-catalyzed de novo assembly of indole-fused polyheterocycles. nih.govacs.org For instance, a multi-component reaction followed by a palladium-catalyzed C(sp²)-H functionalization can be used to build complex indolo[3,2-c]quinolinones from simple starting materials like indole-2-carboxylic acids, anilines, and isocyanides. acs.org Although this example yields a more complex fused system, the underlying principles of forming the core indole structure through C-H activation and bond formation are central to modern de novo approaches. Another innovative method is the modular synthesis of functionalized indolines, which are direct precursors to indoles, via an inverse-electron-demand Diels–Alder (IEDDA)/cheletropic extrusion and dehalogenation–aromatization sequence. acs.org This strategy allows for the construction of C4/C7-functionalized indolines, which can then be aromatized to the corresponding indoles. acs.org

The most direct and common method for synthesizing this compound involves the derivatization of indole-7-carboxylic acid. This process typically involves an amide coupling reaction. The carboxylic acid is first activated to form a more reactive intermediate, which is then treated with methylamine (B109427) to form the desired N-methylcarboxamide.

A widely used method for this transformation is the activation of the carboxylic acid with a coupling agent like N,N'-carbonyldiimidazole (CDI) in an aprotic solvent such as dimethylformamide (DMF). google.com The resulting imidazolide (B1226674) intermediate is highly reactive towards nucleophilic attack by an amine. This procedure is efficient and avoids the need to generate a more sensitive acyl chloride.

The general reaction is as follows:

Activation: Indole-7-carboxylic acid is reacted with CDI.

Coupling: Methylamine is added to the reaction mixture, which displaces the imidazole (B134444) group to form the stable this compound. google.com

This synthetic route is versatile and is frequently employed for creating a wide range of N-substituted indole-7-carboxamides by simply varying the amine used in the second step. google.com

Synthesis of Substituted Indole-7-carboxamide Derivatives

The functionalization of the indole-7-carboxamide scaffold is crucial for developing structure-activity relationships in medicinal chemistry. Modifications can be introduced at the indole ring itself or by altering the carboxamide side chain.

Substituting the indole ring allows for fine-tuning of the electronic and steric properties of the molecule. Various positions on the indole nucleus can be functionalized either before or after the construction of the 7-carboxamide group.

Substitution at C5: Research on allosteric modulators for the CB1 receptor has shown that introducing a chloro or fluoro group at the C5 position of the indole ring can enhance activity. nih.gov

Substitution at C6: In a series of N-(rimantadine)-indole-2-carboxamides, the introduction of a single bromo group at the C6 position led to a significant increase in antimycobacterial activity compared to unsubstituted or 5-halo-substituted analogs. rsc.org

Substitution at the Indole Nitrogen (N1): The indole nitrogen can be readily alkylated or arylated. For example, N-benzyl derivatives of indole-3-carboxamides have been synthesized by treating the N-H indole with sodium hydride followed by benzyl (B1604629) bromide. tandfonline.com Optimal activity in a series of alpha 1-adrenoceptor agonists was observed when the indole nitrogen was unsubstituted. nih.gov

Table 1: Examples of Ring-Substituted Indole Carboxamide Derivatives
Parent ScaffoldPosition of SubstitutionSubstituentSynthetic ApproachReference
Indole-2-carboxamideC5-Cl, -FSynthesis from corresponding 5-substituted indole-2-carboxylic acids. nih.gov
Indole-2-carboxamideC6-BrSynthesis from 6-bromoindole-2-carboxylic acid. rsc.org
Indole-3-carboxamideN1-BenzylAlkylation of N-H indole with NaH and benzyl bromide. tandfonline.com

The amide portion of the molecule offers a convenient handle for introducing a wide array of functional groups. The synthesis generally proceeds from indole-7-carboxylic acid, which is coupled with a diverse range of primary or secondary amines.

A patent for analgesic compounds provides numerous examples of this strategy, where indole-7-carboxylic acid is activated with CDI and subsequently reacted with various substituted piperazines to generate a library of N-substituted indole-7-carboxamides. google.com For example, reaction with 1-phenylpiperazine (B188723) or 1-(2-pyrimidinyl)piperazine yields the corresponding amide products. google.com This highlights the modularity of the synthetic route, allowing for extensive exploration of the chemical space around the carboxamide group.

Table 2: Synthesis of N-Substituted Indole-7-carboxamides via Amide Coupling
Starting MaterialAmine ReagentActivating AgentProductReference
Indole-7-carboxylic acid1-PhenylpiperazineN,N'-Carbonyldiimidazole (CDI)1-(1H-indol-7-ylcarbonyl)-4-phenylpiperazine google.com
Indole-7-carboxylic acid1-(2-Pyrimidinyl)piperazineN,N'-Carbonyldiimidazole (CDI)1-[(1H-Indol-7-yl)carbonyl]-4-(2-pyrimidinyl)-piperazine google.com
Indole-7-carboxylic acidN,N-DimethyldiaminopropaneN,N'-Carbonyldiimidazole (CDI)N-[3-(Dimethylamino)propyl]-1H-indole-7-carboxamide google.com

Advanced Synthetic Technologies in Indole Carboxamide Chemistry

Modern synthetic chemistry increasingly relies on technologies that can accelerate reactions, improve yields, and enhance sustainability. Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool in indole chemistry. nih.gov

Microwave irradiation can dramatically reduce reaction times and, in some cases, improve product yields compared to conventional heating methods. tandfonline.comrsc.org This "green chemistry" approach is often performed under solvent-free conditions, further reducing environmental impact. openmedicinalchemistryjournal.com For instance, the Hemetsberger–Knittel synthesis of indole-2-carboxylates, which are key precursors for indole-2-carboxamides, can be efficiently carried out using microwave heating, achieving high conversion in minutes without the formation of side products. researchgate.net

Microwave assistance has also been applied to the direct formation of carboxamides. In one study, the synthesis of furan-2-carboxamides was achieved with significantly higher yields using a microwave reactor compared to conventional refluxing. rsc.org This technology is broadly applicable to the synthesis of various heterocyclic carboxamides, including those based on an indole core, by facilitating the coupling of acyl chlorides with amines. rsc.org The use of MAOS represents a significant advancement, enabling the rapid and efficient production of libraries of indole carboxamide derivatives for screening and development. nih.gov

Structure Activity Relationship Sar and Molecular Design Principles for Indole 7 Carboxamides

Comprehensive SAR Studies of N-methyl-1H-indole-7-carboxamide Derivatives

The structure-activity relationship (SAR) of indole-7-carboxamides reveals that specific substitutions on the indole (B1671886) ring and the carboxamide group are critical for their biological function. While comprehensive studies focusing exclusively on this compound are limited, extensive research on the broader class of indole-7-carboxamides provides a robust framework for understanding its SAR.

The methylation of the indole nitrogen at the N1 position can significantly influence the compound's properties and biological activity. While an unsubstituted indole nitrogen is often considered important for activity in some series of 1H-indole-7-carboxamides, N-methylation can offer advantages. nih.gov For instance, in a series of indole-2-carboxamides, N-methylation of the indole ring, in combination with methylation of the amide, was found to restore potency. nih.govacs.org In the context of indazole-5-carboxamides, which share structural similarities, N1-methylation of the indazole ring led to a slight increase in inhibitory potency and selectivity, indicating that small lipophilic substituents at this position are well-tolerated by the target enzyme. tandfonline.com This suggests that for this compound, the methyl group at the N1 position could modulate the electronic properties of the indole ring system and its interaction with biological targets. The presence of the methyl group can also impact the compound's metabolic stability and pharmacokinetic profile.

The biological activity of indole-7-carboxamides is highly sensitive to the nature and position of substituents on the indole core.

C1 (Indole Nitrogen): As discussed, substitution at the N1 position is a key modification. While some series favor an unsubstituted NH for hydrogen bonding interactions, N-methylation in this compound can lead to altered potency and selectivity profiles. nih.govtandfonline.com

C2: The C2 position of the indole ring is often unsubstituted in many active indole-7-carboxamides. However, introducing a methyl group at the C2 position in a series of 3-(indanoyl)indoles was shown to improve selectivity for the CB2 receptor. nih.gov

C3: The C3 position is a critical site for modification. In a series of 3,5-disubstituted-indole-7-carboxamides developed as IKKβ inhibitors, the substituent at C3 was found to be crucial for potency and could be modulated to improve ligand efficiency. nih.gov For example, the replacement of a piperidine (B6355638) sulfonamide with a cyclic sulfone at C3 led to compounds with high in vitro potency and good ligand efficiency. nih.gov

C5: The C5 position often accommodates aromatic substituents that can occupy a hydrophobic region of the target's active site. nih.gov In the IKKβ inhibitor series, a C5 aromatic group was a key element for high binding affinity. nih.gov The nature of this aromatic ring can be further optimized; for instance, a para-fluoro substitution on a phenyl ring at C5 was found to be favorable for reducing plasma clearance. nih.gov

C7: The primary carboxamide at the C7 position is a crucial feature for the biological activity of this class of compounds. It is often involved in key hydrogen bonding interactions with the target protein. For instance, in IKKβ inhibitors, the primary carboxamide at C7 forms a tridentate interaction with amino acid residues in the ATP binding site. nih.gov Removal of the carboxamide group from the 7-position has been shown to decrease activity and selectivity. nih.gov

The following table summarizes the structure-activity relationships for substituents at the C3 and C5 positions of the indole-7-carboxamide core, based on a series of IKKβ inhibitors.

CompoundC3-SubstituentC5-SubstituentIKKβ pIC50
12 KetonePhenylModerate
13 Methyl sulfonePhenylModerate
21 Cyclic sulfonePhenylGood
24 4-Sulfone (6-membered ring)PhenylHigh
26 4-Sulfone (6-membered ring)4-FluorophenylHigh

Data sourced from a study on 3,5-disubstituted-indole-7-carboxamides as IKKβ inhibitors. nih.gov

Ligand Efficiency and Lead Optimization Strategies Based on SAR

Ligand efficiency (LE) is a critical metric in lead optimization, providing a measure of the binding energy per heavy atom of a molecule. A key strategy in the optimization of indole-7-carboxamides has been to increase ligand efficiency by enhancing potency while minimizing molecular weight. nih.gov This approach aims to improve physicochemical properties and pharmacokinetic profiles.

For example, in the development of IKKβ inhibitors, a focus on improving LE led to the exploration of various C3 substituents on the indole-7-carboxamide template. nih.gov The transition from larger, more complex substituents to smaller, more efficient groups like a six-membered ring with a sulfone resulted in compounds with high potency, good ligand efficiency, and improved cellular potency and membrane permeability. nih.gov

The following table illustrates the impact of C3 substituent modulation on ligand efficiency.

CompoundC3-SubstituentMolecular WeightIKKβ pIC50Ligand Efficiency
1 C3-SulfonamideHighHighLower
24 4-Sulfone (6-membered ring)LowerHighImproved

Data interpretation based on a study on 3,5-disubstituted-indole-7-carboxamides as IKKβ inhibitors. nih.gov

Lead optimization strategies for this class of compounds often involve a multi-parameter approach, balancing potency with properties such as solubility, permeability, and metabolic stability. The SAR data guides these efforts, for instance, by identifying positions on the indole ring where modifications can be made to improve these properties without compromising affinity.

Exploration of Stereochemical Influences on Biological Activity

Stereochemistry can play a profound role in the biological activity of indole-7-carboxamide derivatives, particularly when chiral centers are introduced. The spatial arrangement of substituents can significantly affect how a molecule fits into a binding site.

In the optimization of IKKβ inhibitors, the introduction of a chiral center at the C3 substituent led to significant differences in potency between enantiomers. For one compound, the (R)-enantiomer was found to be approximately 100-fold more potent than its (S)-enantiomer. nih.gov Modeling studies revealed that the lower potency of the (S)-enantiomer was due to a steric clash with a key amino acid residue in the binding site, which disrupted a crucial hydrogen bond. nih.gov This highlights the importance of controlling stereochemistry during the design and synthesis of new analogs to maximize potency. While specific studies on the stereochemical influences for this compound are not extensively documented, these findings from closely related analogs underscore the critical need to consider stereoisomerism in the development of this class of compounds.

Biological Activities and Mechanistic Investigations of N Methyl 1h Indole 7 Carboxamide Derivatives

Enzyme Inhibition and Molecular Target Identification

Research into indole-7-carboxamide derivatives has identified several key molecular targets, demonstrating the chemical versatility of the indole (B1671886) scaffold. These compounds have been shown to inhibit a range of enzymes through various mechanisms, highlighting their potential in addressing different pathological conditions.

A significant area of investigation has been the development of indole-7-carboxamide derivatives as inhibitors of IκB kinase β (IKKβ), a crucial enzyme in the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov This pathway is a key regulator of inflammatory responses, making IKKβ a prime target for anti-inflammatory therapeutics. nih.gov

A series of 3,5-disubstituted-indole-7-carboxamides have been identified as potent, ATP-competitive inhibitors of IKKβ. nih.gov Structure-activity relationship (SAR) studies revealed that key elements for high binding affinity include a primary carboxamide at the C7 position, an aromatic group at C5, and a sulfonamide at C3. nih.gov Optimization of the C3 substituent, in particular, has been a focus for improving oral activity and pharmacokinetic profiles. For instance, the incorporation of amine substituents at the solvent-exposed front was explored to enhance solubility. nih.gov

Several compounds from this class have demonstrated not only potent in vitro inhibition but also robust in vivo activity in models of inflammation. nih.govnih.gov

Table 1: IKKβ Inhibition by Indole-7-carboxamide Derivatives

Compound Name IKKβ IC50 (µM)
3-((3,5-dimethylisoxazol-4-yl)methyl)-5-(pyridin-2-yl)-1H-indole-7-carboxamide 0.05
3-((1-methyl-1H-pyrazol-4-yl)methyl)-5-(pyridin-2-yl)-1H-indole-7-carboxamide 0.14
5-(Pyridin-2-yl)-3-((1-(2,2,2-trifluoroethyl)piperidin-4-yl)methyl)-1H-indole-7-carboxamide 0.19
3-((1-(cyclopropylmethyl)piperidin-4-yl)methyl)-5-(pyridin-2-yl)-1H-indole-7-carboxamide 0.20
3-((1-(oxetan-3-yl)piperidin-4-yl)methyl)-5-(pyridin-2-yl)-1H-indole-7-carboxamide 0.50

Data sourced from reference nih.gov.

Derivatives of indole carboxamide have emerged as highly potent and selective inhibitors of monoamine oxidase B (MAO-B). acs.org MAO-B is a key enzyme in the metabolism of dopamine (B1211576) and its inhibition is a well-established strategy for the treatment of Parkinson's disease. nih.govtandfonline.com Increased MAO-B activity is associated with aging and contributes to oxidative stress in the brain. nih.gov

Studies have identified indole-5-carboxamides as a particularly potent class. For example, N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide was found to be a reversible and competitive inhibitor with subnanomolar potency against human MAO-B and high selectivity over the MAO-A isoform. acs.org Further research on N-substituted indole-based analogues has yielded compounds with significant inhibitory activity and selectivity, advocating for their potential as leads for further optimization. tandfonline.com Kinetic studies have confirmed a competitive mode of inhibition for the most potent derivatives. tandfonline.comnih.gov

Table 2: MAO-B Inhibition by Indole Carboxamide Derivatives

Compound Name MAO-B IC50 (nM) Selectivity Index (vs. MAO-A)
N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide 0.227 >5700
N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide 780 >120
5-Chloro-N-(3-fluorobenzyl)-1H-indole-2-carboxamide (Compound 8a) 20 >3649
5-Chloro-N-(4-fluorobenzyl)-1H-indole-2-carboxamide (Compound 8b) 30 >3278

Data sourced from references acs.orgtandfonline.comnih.gov.

A series of N-(aminoiminomethyl)-1H-indole carboxamide derivatives have been synthesized and evaluated for their ability to inhibit the Na+/H+ exchanger (NHE). nih.gov The NHE is a ubiquitous membrane protein involved in the regulation of intracellular pH.

In a study exploring the impact of the carbonylguanidine group's position on the indole ring, substitution at the 2-position was found to confer the most significant NHE inhibitory activity in vitro. nih.gov This led to the development of an extensive series of N-(aminoiminomethyl)-1H-indole-2-carboxamide derivatives. The research indicated that derivatives with an alkyl or substituted alkyl group at the 1-position of the indole ring exhibited higher levels of in vitro activity. nih.gov The most potent compound identified in this series was N-(aminoiminomethyl)-1-(2-phenylethyl)-1H-indole-2-carboxamide. nih.gov Another related compound, N-(aminoiminomethyl)-1-methyl-1H-indole-2-carboxamide methanesulfonate (B1217627) (SM-20220), has also been studied for its neuroprotective effects related to NHE inhibition. researchgate.net

Inhibitors of liver fructose-1,6-bisphosphatase (FBPase), a key rate-limiting enzyme in gluconeogenesis, are considered potential novel agents for the treatment of type 2 diabetes. nih.govnih.gov Several classes of indole derivatives have been discovered as potent allosteric inhibitors of FBPase. doi.orgnih.gov

Research efforts identified 7-nitro-1H-indole-2-carboxylic acid derivatives as a promising starting point. doi.orgnih.gov Structure-activity relationship studies demonstrated that a 7-nitro group plays a critical role in the binding interaction with the enzyme. doi.org Further modifications, such as the bioisosteric replacement of the carboxylic acid group at the 3-position with an N-acyl sulfonamide moiety, led to the discovery of novel inhibitors with IC50 values in the submicromolar range. nih.gov X-ray crystallography has revealed the structural basis for their inhibitory activity, showing that these compounds bind to the allosteric AMP binding site. nih.gov A particularly potent candidate, Cpd118, emerged from a series of N-arylsulfonyl-indole-2-carboxamide derivatives, showing high inhibitory activity and selectivity. ebi.ac.ukresearchgate.net

Table 3: FBPase Inhibition by Indole Derivatives

Compound Name FBPase IC50 (µM)
Sodium (7-chloro-4-((3-methoxyphenyl)amino)-1-methyl-1H-indole-2-carbonyl)((4-methoxyphenyl)sulfonyl)amide (Cpd118) 0.029
4-Chloro-3-(2-carboxyethyl)-7-nitro-1H-indole-2-carboxylic acid (Compound 14c) 0.10
5-Ethyl-3-(N-(phenylsulfonyl)sulfamoyl)-1H-indole-2-carboxylic acid (Compound 22f) 0.19
5-Propyl-3-(N-(phenylsulfonyl)sulfamoyl)-1H-indole-2-carboxylic acid (Compound 22g) 0.13
4-Methyl-5-chloro-7-nitro-1H-indole-2-carboxylic acid (Compound 3.9) 0.99

Data sourced from references nih.govdoi.orgnih.govebi.ac.uk.

α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme can delay carbohydrate digestion and absorption, representing a therapeutic approach for managing type 2 diabetes. nih.gov Various indole derivatives, including those with a carboxamide moiety, have been developed and shown to be potent α-glucosidase inhibitors, often far exceeding the potency of the standard drug, acarbose. nih.govnih.gov

One series of indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives demonstrated excellent inhibitory activity. nih.gov The most potent compound in this series, 11d, was found to be an uncompetitive inhibitor and over 100 times more potent than acarbose. nih.gov Another study on N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives also reported superior potency compared to acarbose, with the most active compound, 5k, showing a competitive mode of inhibition. nih.gov

Table 4: α-Glucosidase Inhibition by Indole Carboxamide Derivatives

Compound Name α-Glucosidase IC50 (µM)
(E)-2-(4-((4-((2-(1H-indole-2-carbonyl)hydrazono)methyl) phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-methoxyphenyl)acetamide (11d) 6.31
N-(4-fluorophenyl)-2-(4-((2-(1H-indole-2-carboxamido)acetamido)methyl)-1H-1,2,3-triazol-1-yl)acetamide (Compound 5k) Not specified, but ~28-fold more potent than acarbose
2-(5-((4-fluorobenzylidene)amino)-1,3,4-oxadiazol-2-yl)-1H-indole derivative (Compound 15) 5.60
2-(5-((4-chlorobenzylidene)amino)-1,3,4-oxadiazol-2-yl)-1H-indole derivative (Compound 7) 7.60
Acarbose (Standard) 750.0

Data sourced from references nih.govnih.govmdpi.com.

The mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter responsible for exporting trehalose (B1683222) monomycolate (TMM), a key precursor for the mycobacterial cell wall. chemrxiv.orgacs.org This makes MmpL3 a highly attractive target for new antitubercular drugs. Indole-2-carboxamides are one of the most extensively studied classes of MmpL3 inhibitors. nih.govulisboa.pt

These compounds have shown exceptional activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. acs.orgnih.gov Extensive SAR studies have led to the identification of highly potent analogs. For example, 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide (Compound 26) was identified as a lead candidate with excellent in vitro potency (MIC = 0.012 µM) and efficacy in animal models of tuberculosis. acs.orgnih.gov The mechanism of these compounds involves the direct inhibition of MmpL3, leading to the intracellular accumulation of TMM and disruption of cell wall biosynthesis. acs.org

Table 5: Antitubercular Activity of Indole-2-Carboxamide MmpL3 Inhibitors

Compound Name M. tuberculosis MIC (µM)
4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide (Compound 26) 0.012
NITD-304 ~0.06
NITD-349 ~0.03

Data sourced from references ulisboa.ptacs.orgnih.gov.

Receptor Interactions and Allosteric Modulation

The indole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a diverse range of biological targets. Derivatives of N-methyl-1H-indole-7-carboxamide, particularly the broader class of indole carboxamides, have been investigated for their interactions with key receptors, most notably the cannabinoid receptors.

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site. This interaction can modify the receptor's affinity and/or efficacy for its natural ligands, offering a more nuanced approach to modulating receptor activity compared to direct agonists or antagonists. mdpi.com

Indole-2-carboxamides, structurally related to the indole-7-carboxamide series, have been identified as significant allosteric modulators of the Cannabinoid Receptor 1 (CB1). nih.govresearchgate.net One of the first and most studied examples is ORG27569, a negative allosteric modulator (NAM) of the CB1 receptor. researchgate.net This compound exhibits an unusual pharmacological profile where it can increase the binding of an agonist like CP55940 while simultaneously inhibiting the agonist-induced G-protein signaling. researchgate.net

Structure-activity relationship (SAR) studies on the indole-2-carboxamide scaffold have revealed critical structural features for allosteric modulation of CB1 receptors. nih.govunc.edu Key findings include:

C3 Position: The length of the alkyl chain at the C3 position of the indole ring is crucial. Short alkyl groups, such as a methyl group, tend to improve allosteric activity. nih.gov

Indole Ring Substitution: The presence of a chloro or fluoro group at the C5 position can enhance the modulation potency. unc.edu

Phenyl Ring Substitution: An electron-donating group, such as a diethylamino group, at the 4-position of the phenethyl ring is an important feature for CB1 modulating activity. unc.edu

While these findings are primarily for indole-2-carboxamides, they provide a foundational understanding of how indole-based structures can function as CB1 allosteric modulators. The development of these modulators, including Positive Allosteric Modulators (PAMs), is seen as a promising therapeutic strategy, potentially offering a finer tuning of the endocannabinoid system with an improved safety profile over direct orthosteric agonists. mdpi.com

Antiproliferative and Anticancer Research

Derivatives of indole carboxamides have demonstrated significant potential as anticancer agents, owing to their ability to interact with multiple oncogenic targets. nih.gov The indole nucleus is a key component in numerous approved anticancer drugs and is known to modulate critical pathways involved in tumor progression, such as cell cycle regulation, apoptosis, and topoisomerase inhibition. nih.gov

Research into N-substituted 1H-indole-2-carboxamides has shown potent antiproliferative activity against various cancer cell lines. nih.gov For instance, certain derivatives have displayed notable cytotoxicity against leukemia (K-562), colon cancer (HCT-116), and breast cancer (MCF-7) cell lines. nih.gov Molecular docking studies suggest these compounds may exert their effects by targeting key cancer-related proteins like topoisomerase, PI3Kα, and the Epidermal Growth Factor Receptor (EGFR). nih.gov

Further studies on related indole structures have reinforced these findings. Derivatives of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide have been developed as potent inhibitors of both wild-type and mutant EGFR. tandfonline.com Additionally, research on pyrazino[1,2-a]indol-1(2H)-one derivatives highlighted that an N-methyl group is important for potent antiproliferative activity against breast cancer cells. frontiersin.org Some indole derivatives have also been found to induce apoptosis by increasing reactive oxygen species (ROS) and disrupting mitochondrial function, leading to cell cycle arrest at the G2/M phase. nih.gov

Compound ClassCancer Cell LineActivity MetricResultReference
N-substituted 1H-indole-2-carboxamidesK-562 (Leukemia)IC500.33 µM nih.gov
N-substituted 1H-indole-2-carboxamidesHCT-116 (Colon)IC501.01 µM nih.gov
Pyrazino[1,2-a]indol-1(2H)-one derivative (Compound 12)MCF-7 (Breast)GI5024 nM frontiersin.org
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (Compound 5f)Four human cancer cell linesGI5029 nM tandfonline.com
Indole-aryl amide derivative (Compound 7)MCF-7 (Breast)IC500.49 µM nih.gov
Indole-aryl amide derivative (Compound 2)MCF-7 (Breast)IC500.81 µM nih.gov

Antimicrobial and Antifungal Investigations

The indole scaffold is a cornerstone in the development of new antimicrobial and antifungal agents. nih.govchula.ac.th Various derivatives have been synthesized and tested against a broad spectrum of pathogens, including drug-resistant strains.

A study focusing on 3-(2-amino-6-phenylpyrimidin-4-yl)-N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives identified them as potential antifungal agents against Candida albicans. Another significant investigation into (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives revealed potent antibacterial and antifungal properties. nih.gov These compounds exhibited activity against both Gram-positive and Gram-negative bacteria, in some cases exceeding the efficacy of standard antibiotics like ampicillin (B1664943) and streptomycin (B1217042) by 10- to 50-fold. nih.gov The most sensitive bacterium was identified as Enterobacter cloacae, while Escherichia coli was the most resistant. nih.gov Their antifungal activity was also rated from good to excellent, with Trichoderma viride being the most susceptible fungus. nih.gov Docking studies suggested the antibacterial mechanism may involve the inhibition of E. coli MurB, an enzyme essential for bacterial cell wall synthesis, while the antifungal action may target 14a-lanosterol demethylase. nih.gov

A specific derivative, 4,6-Dimethoxy-2,3-Diphenyl-1H-Indole-7-Carboxamide, has also been synthesized and evaluated for its antimicrobial potential. mdpi.com Broader studies have confirmed that substitutions on the indole ring, such as halogens, can significantly enhance antimicrobial activity. nih.gov

Compound Class/DerivativeOrganismActivity MetricResultReference
(Z)-methyl 3-((...))-1H-indole-2-carboxylate (Compound 8)Various BacteriaMIC0.004–0.03 mg/mL nih.gov
(Z)-methyl 3-((...))-1H-indole-2-carboxylate (Compound 8)Various BacteriaMBC0.008–0.06 mg/mL nih.gov
(Z)-methyl 3-((...))-1H-indole-2-carboxylate (Compound 15)Various FungiMIC0.004–0.06 mg/mL nih.gov
Indole-thiourea hybrid (Compound 1)Gram-positive/negative microbesMIC<12.5 µg/ml chula.ac.th
Indole-triazole derivativeVarious PathogensMIC3.125-50 µg/mL nih.gov

Antiviral Activity, Including Anti-HIV Research

Indole-7-carboxamides have emerged as a particularly potent class of HIV-1 attachment inhibitors. researchgate.net Research has been dedicated to optimizing this scaffold to combine powerful antiviral activity with favorable pharmacokinetic properties. researchgate.net A simple methyl amide analog within this series, closely related to this compound, was identified as having a promising in vitro profile, including good metabolic stability and membrane permeability. researchgate.net

Quantitative structure-activity relationship (QSAR) studies on a series of 39 indole-7-carboxamide derivatives have been conducted to understand the ideal physicochemical and structural features for anti-HIV activity. farmaciajournal.com These analyses help in rationally designing new compounds with enhanced potency. farmaciajournal.com

Beyond direct attachment inhibition, other indole derivatives have shown efficacy against different viral targets. For example, N-methylcarboxamide derivatives of the nucleoside analog TSAO-T were found to be highly active inhibitors of the HIV-1 reverse transcriptase (RT) enzyme. uah.es One such derivative proved to be 5- to 6-fold more active than the lead compound, making it one of the most potent TSAO derivatives synthesized against recombinant HIV-1 RT. uah.es

Compound Class/DerivativeTargetActivity MetricResultReference
Indole-7-carboxamide (Analog 4)HIV-1 AttachmentIn vitro profilePromising researchgate.net
Indole-7-carboxamide SeriesHIV-1pEC50Data for 39 compounds used in QSAR model farmaciajournal.com
N-methylcarboxamide derivative of TSAO-T (Compound 17)HIV-1 Reverse TranscriptaseIC500.56 µM uah.es

Anti-inflammatory Mechanisms and Pathways

Indole derivatives are well-established anti-inflammatory agents, with the most famous example being Indomethacin, a nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes. nih.gov Research into newer indole carboxamides and related structures has revealed similar mechanisms.

N-substituted indole-3-carboxamide derivatives have been identified as selective COX-2 inhibitors. tandfonline.com The selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. In a similar vein, novel N-methylsulfonyl-indole derivatives have been synthesized and shown to inhibit both COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in inflammatory pathways. nih.govtandfonline.com These compounds were also found to inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. nih.gov

Antioxidant Properties and Oxidative Stress Modulation

Inflammation and oxidative stress are closely linked processes, and many anti-inflammatory agents also possess antioxidant properties. tandfonline.com Derivatives of this compound have been investigated for their ability to counteract oxidative damage.

Studies on N-substituted indole-3-carboxamide derivatives, which were also identified as COX-2 inhibitors, showed that they can effectively scavenge oxygen free radicals. tandfonline.com Certain compounds in this class demonstrated 100% inhibition in a superoxide (B77818) dismutase (SOD) scavenging assay, indicating potent antioxidant activity. tandfonline.com Similarly, N-methylsulfonyl-indole derivatives were evaluated for their antioxidant potential using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method, confirming their ability to mitigate oxidative stress. nih.govtandfonline.com Interestingly, some indole derivatives used in anticancer research exert their effect by modulating oxidative stress in the opposite direction, increasing levels of reactive oxygen species (ROS) within cancer cells to induce apoptosis. nih.gov

Compound ClassAssayResultReference
Dichloro-substituted indole-3-carboxamide (Compound 4)Superoxide Dismutase (SOD) scavenging100% inhibition tandfonline.com
Difluoro-substituted indole-3-carboxamide (Compound 5)Superoxide Dismutase (SOD) scavenging100% inhibition tandfonline.com
N-methylsulfonyl-indole derivativesDPPH radical scavengingDemonstrated antioxidant activity nih.govtandfonline.com

Antiparasitic Efficacy (e.g., Anti-Trypanosoma cruzi Activity)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge, particularly in Latin America. researchgate.netms-editions.cl The limitations of current treatments, such as benznidazole (B1666585) and nifurtimox, have spurred the search for new therapeutic agents. researchgate.netacs.org In this context, indole derivatives have emerged as a promising class of compounds.

Phenotypic screening of chemical libraries against the intracellular amastigote form of T. cruzi identified several hits containing an indole core. acs.org Subsequent optimization efforts focused on indole-2-carboxamide derivatives, which share a structural relationship with the indole-7-carboxamide scaffold. Structure-activity relationship (SAR) studies revealed that small, electron-donating groups like methyl or cyclopropyl (B3062369) at the 5-position of the indole ring were favorable for anti-T. cruzi potency. acs.org In contrast, derivatives with electron-withdrawing groups such as halogens were found to be inactive. acs.org

Despite achieving good potency in some cases, the development of these indole derivatives was hampered by unfavorable drug metabolism and pharmacokinetic (DMPK) properties, including limited plasma exposure. acs.orgnih.gov Nevertheless, a proof-of-concept study in both acute and chronic mouse models of Chagas disease demonstrated that these compounds possess in vivo antiparasitic activity. acs.orgnih.gov The optimization work on this particular series was ultimately discontinued (B1498344) due to the challenging DMPK profile and a deprioritization of its mechanism of action, which was identified as inhibition of the enzyme CYP51. acs.org

Table 1: Anti-Trypanosoma cruzi Activity of Indole-2-carboxamide Derivatives
CompoundSubstitution on Indole RingActivity (pEC50)Reference
15-Methyl5.4 - 6.2 acs.org
25-Methyl5.4 - 6.2 acs.org
35-Cyclopropyl5.4 - 6.2 acs.org
45-Cyclopropyl5.4 - 6.2 acs.org
85-Halogen< 4.2 (Inactive) acs.org
105-Trifluoromethyl< 4.2 (Inactive) acs.org

Neuropharmacological Investigations

The indole scaffold is a key feature in many neurologically active compounds, owing in part to its structural similarity to neurotransmitters like serotonin (B10506). ontosight.ai Derivatives of indole carboxamides have been explored for various neuropharmacological applications, including anticonvulsant and cholinesterase-inhibiting activities.

Epilepsy is a complex neurological disorder, and the search for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is ongoing. nih.gov Various indole derivatives have been synthesized and evaluated for their anticonvulsant potential. rjptonline.orgsci-hub.se Studies on isatin (B1672199) (1H-indole-2,3-dione) derivatives, for instance, have shown that these molecules can exhibit significant anticonvulsant effects in the maximal electroshock (MES) seizure model. nih.gov

One study synthesized a series of 5,7-dibromoisatin semicarbazones and tested their anticonvulsant activity in mice. nih.gov Several compounds in this series demonstrated prominent anticonvulsant effects with minimal neurotoxicity. nih.gov Specifically, compounds DH-11 and DH-12 were identified as the most active, providing protection against MES-induced seizures at a dose of 30 mg/kg. nih.gov The substitution of a hydrogen atom on the indole nitrogen with a methyl group was noted to enhance the lipophilicity of the compounds, a property that can influence drug disposition and activity. nih.gov Other research has explored indole derivatives incorporating pyrazole (B372694) or 1,2,4-triazole (B32235) moieties, with some compounds showing significant protection in both MES and subcutaneous pentylenetetrazol (scPTZ) induced seizure models. sci-hub.senih.gov

Table 2: Anticonvulsant Activity of Selected Isatin Derivatives in MES Test
Compound IDStructure/SubstituentsActivity (Dose and Time)Reference
DH-05(Z)-1-(5,7-dibromo-2-oxoindolin-3-ylidene)-4-(4-chlorophenyl)semicarbazideProtection at 100 mg/kg (4.0 h) nih.gov
DH-11(Z)-1-(5,7-dibromo-2-oxoindolin-3-ylidene)-4-(3-chloro-4-fluorophenyl)semicarbazideProtection at 30 mg/kg (0.5 h) nih.gov
DH-12(Z)-1-(5,7-dibromo-1-methyl-2-oxoindolin-3-ylidene)-4-(3-chloro-4-fluorophenyl)semicarbazideProtection at 30 mg/kg (0.5 h) nih.gov

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. researchgate.netmdpi.com Indole derivatives have been extensively investigated as cholinesterase inhibitors. mdpi.commdpi.com A study on N-arylmethylamide derivatives identified compounds with potent and, in some cases, dual inhibitory activity against both AChE and BuChE. researchgate.net

Compound 22j from this series was found to be a highly potent BuChE inhibitor with an IC₅₀ value of 0.46 µM, while also showing moderate inhibition of AChE (IC₅₀ = 6.52 µM). researchgate.net Another compound, 22c , acted as a balanced dual inhibitor, with IC₅₀ values of 1.11 µM and 1.14 µM for AChE and BuChE, respectively. researchgate.net These findings highlight the potential to fine-tune the selectivity of indole-based inhibitors through structural modifications. researchgate.net Another study focused on thiazolopyrimidine derivatives bearing an indole ring, with several compounds exhibiting cholinesterase inhibition in the nanomolar to submicromolar range. acs.org

Table 3: Cholinesterase Inhibitory Activity of N-arylmethylamide Derivatives
Compound IDAChE IC50 (µM)BuChE IC50 (µM)Reference
22c1.111.14 researchgate.net
22j6.520.46 researchgate.net

Detailed Elucidation of Mechanisms of Action at the Molecular Level

Understanding the molecular mechanisms by which indole derivatives exert their biological effects is crucial for rational drug design and optimization. The presence of the carboxamide moiety in these derivatives is often essential for their inhibitory activity, as it can form key hydrogen bond interactions with various enzymes and proteins. nih.gov

For the anti-Trypanosoma cruzi activity of the indole-2-carboxamide series, the mechanism was identified as the inhibition of the parasite's sterol 14α-demethylase (CYP51). acs.org This enzyme is vital for the synthesis of sterols required for the parasite's cell membrane integrity.

In the context of neuropharmacology, the mechanism of cholinesterase inhibition has been investigated through molecular docking studies. researchgate.net These studies suggest that potent inhibitors like compound 22j can bind simultaneously to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of BuChE. researchgate.net This dual-site binding is consistent with a mixed mode of enzyme inhibition and explains the high potency of the compound. researchgate.net

The mechanism for the anticonvulsant activity of indole derivatives is generally less defined but is thought to involve multiple targets. Given the structural similarity of the indole nucleus to serotonin, one potential mechanism is the interaction with serotonin receptors, which are known to be involved in the regulation of mood and neuronal excitability. ontosight.ai However, for many anticonvulsant indole derivatives, the precise molecular targets remain to be fully elucidated.

Computational Chemistry and in Silico Modeling in Research of N Methyl 1h Indole 7 Carboxamide

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, untested compounds, saving time and resources in the drug discovery pipeline.

Two-dimensional QSAR (2D-QSAR) models utilize descriptors calculated from the 2D representation of a molecule, such as topological indices, molecular weight, and counts of specific atom types or functional groups. These models are computationally less intensive and are effective in identifying key molecular features that govern activity.

In studies of related indole (B1671886) carboxamide derivatives, 2D-QSAR has been instrumental. For instance, research on 1H-indole-2-carboxamides as cannabinoid receptor 1 (CB1) allosteric modulators identified several crucial 2D descriptors. orientjchem.org These included Crippen LogP, which represents the atomic contribution to the logarithm of the partition coefficient, and minHBint10, a descriptor for the potential of hydrogen bond formation over a path length of 10. orientjchem.org The analysis indicated that atomic mass and the electronic distribution across the molecule are significant factors controlling the compound's activity. orientjchem.org For N-methyl-1H-indole-7-carboxamide, a similar 2D-QSAR approach would involve calculating a wide array of such descriptors and using statistical methods like multiple linear regression (MLR) to build a predictive model for a specific biological target.

Table 1: Examples of 2D Descriptors Used in QSAR Studies of Indole Derivatives

Descriptor Type Example Description Potential Relevance for this compound
Topological Zagreb Index Accounts for the degree of branching in the molecular skeleton. Influences molecular shape and interaction potential.
Electronic TPSA (Topological Polar Surface Area) Sum of surfaces of polar atoms (usually oxygen and nitrogen). Predicts membrane permeability and drug transport. For this compound, the TPSA is calculated to be 44.89 Ų. chemscene.com
Physicochemical Crippen LogP A measure of hydrophobicity. Governs solubility and binding to hydrophobic pockets in proteins. The predicted XlogP is 1.3. uni.lu

| Constitutional | Molecular Weight | The mass of the molecule. | Basic parameter affecting diffusion and transport properties. The molecular weight is 174.2 g/mol . biosynth.com |

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed understanding by considering the 3D spatial arrangement of molecular properties. These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.

A study on a series of 3-(2-amino-6-phenylpyrimidin-4-yl)-N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives as antifungal agents successfully employed CoMFA and CoMSIA. The resulting models showed high statistical significance (R² > 0.87) and good predictive power (Q² > 0.5). These models help in visualizing the specific spatial requirements for potent antifungal activity. For this compound, a 3D-QSAR study would involve aligning it with a set of structurally similar compounds and calculating their steric and electrostatic fields. The resulting contour maps would guide modifications to the indole core, the N-methyl group, or the carboxamide moiety to enhance its interaction with a target protein.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for a molecule to bind to a specific biological target. This "pharmacophore" serves as a template for designing new ligands or for screening large compound libraries to find new hits.

Research on various indole-2-carboxamide series has utilized pharmacophore modeling to guide drug design efforts. sci-hub.senih.gov A pharmacophore model for this class of compounds typically highlights the importance of the indole's NH group as a hydrogen bond donor, the carboxamide oxygen as a hydrogen bond acceptor, and the indole ring itself as a hydrophobic or aromatic feature. For this compound, a pharmacophore model could be developed based on its structure and known active analogs. This model would indicate that enhancing activity might be achieved by adding specific acceptor or donor groups to the indole nucleus, providing a clear strategy for future synthetic modifications. nih.gov

Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used to understand the binding mechanism of a drug candidate and to predict its binding affinity.

Docking studies on various indole carboxamide derivatives have provided critical insights into their interactions with biological targets. nih.gov For example, the docking of N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides into the active site of the S. aureus DNA gyrase B protein revealed key hydrogen bonding interactions with amino acid residues like THR232 and GLY230, with a predicted binding energy of -7.88 kcal/mol. mdpi.com

For this compound, molecular docking would be used to simulate its binding to a specific protein target. The simulation would predict its binding pose, identify key interacting amino acid residues, and calculate a scoring function to estimate binding affinity. Such studies are crucial for understanding structure-activity relationships at an atomic level and for rationalizing the results of biological assays. For instance, docking could reveal whether the N-methyl group fits into a specific hydrophobic pocket or if the carboxamide forms crucial hydrogen bonds with the protein backbone or side chains. vulcanchem.comderpharmachemica.com

Table 2: Example Data from Molecular Docking Studies of Indole Derivatives

Compound Class Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues Reference
Indole-2-carboxamide derivative S. aureus DNA gyrase B (4DH6) -7.88 THR232, GLY230, PRO70 mdpi.com
GC-MS analyzed phytochemicals Squalene synthase -8.6 to -10.3 Not specified jbcpm.com

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) and other ab initio (from first principles) quantum chemical methods are used to study the electronic structure and geometry of molecules with high accuracy. These methods solve approximations of the Schrödinger equation to provide information on molecular orbital energies (HOMO/LUMO), electron density distribution, electrostatic potential, and vibrational frequencies.

DFT calculations have been widely applied to study indole and its derivatives. researchgate.net For analogous indole carboxamides, DFT simulations can accurately predict the planarity of the indole ring and the preferred conformation of the side chain. vulcanchem.com Such calculations provide a fundamental understanding of the molecule's intrinsic properties, which underpin its reactivity and intermolecular interactions. For this compound, DFT would be used to optimize its 3D geometry, calculate its molecular orbitals, and map its electrostatic potential surface. This information is valuable for understanding its chemical stability, reactivity, and the nature of its interactions in a protein binding site, complementing the findings from molecular docking. derpharmachemica.com

A molecule's biological activity is often dependent on its ability to adopt a specific low-energy conformation that is complementary to its target's binding site. Computational methods like DFT can be used to explore the conformational energy landscape of a molecule by calculating the relative energies of its different spatial arrangements (conformers).

For this compound, this analysis would involve systematically rotating the single rotatable bond between the indole ring and the carboxamide group and calculating the energy at each step. This process identifies the most stable, low-energy conformations. Studies on related indole derivatives have shown that the indole ring itself is typically planar, while the carboxamide side chain can adopt various orientations. vulcanchem.comresearchgate.net Understanding the energy barriers between these conformations and the geometry of the most stable conformers is crucial for rational drug design, as it determines the molecule's shape and flexibility, which are key determinants of its binding properties.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule, offering insights into its reactive behavior. uni-muenchen.de The MEP surface illustrates the electrostatic potential, with different colors representing regions of varying electron density. Typically, red areas indicate negative electrostatic potential, highlighting regions that are rich in electrons and prone to electrophilic attack. Conversely, blue areas denote positive electrostatic potential, indicating electron-poor regions that are susceptible to nucleophilic attack. researchgate.netrsc.org

For a molecule like this compound, an MEP map would likely reveal specific charge distributions. The oxygen atom of the carbonyl group in the carboxamide function is expected to be a region of high electron density, depicted in red, making it a primary site for hydrogen bond donation. researchgate.net The nitrogen atom of the indole ring and the amide nitrogen could also exhibit negative potential. In contrast, the hydrogen atoms attached to the methyl group and the indole nitrogen would likely show a positive electrostatic potential, appearing as blue regions, indicating their potential to act as hydrogen bond donors. Understanding these electrostatic features is crucial for predicting how the molecule might interact with a biological target's binding site. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (HOMO-LUMO) analysis is a fundamental component of computational chemistry that provides critical information about a molecule's chemical reactivity and kinetic stability. irjweb.com The Highest Occupied Molecular Orbital (HOMO) represents the ability of a molecule to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) signifies its capacity to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's excitability and chemical reactivity. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. ajchem-a.com

In the context of this compound, the HOMO is likely to be distributed over the electron-rich indole ring system, while the LUMO may be centered on the carboxamide group, which contains electron-withdrawing atoms. The precise energy values of the HOMO, LUMO, and the resulting energy gap would require specific quantum chemical calculations. However, based on studies of similar indole derivatives, it can be inferred that these values would indicate a stable yet reactive molecule capable of participating in charge-transfer interactions, which are often vital for binding to biological targets. physchemres.org A larger HOMO-LUMO gap would imply higher kinetic stability and lower chemical reactivity. irjweb.com

ParameterConceptual SignificanceInferred Properties for this compound
HOMO Energy Electron-donating capacityLikely high, centered on the indole ring, suggesting a good electron donor.
LUMO Energy Electron-accepting capacityLikely lower, associated with the carboxamide group, indicating potential for electron acceptance.
HOMO-LUMO Gap Chemical reactivity and stabilityA moderate gap would suggest a balance of stability and reactivity, suitable for biological interactions.

Molecular Dynamics (MD) Simulations for Dynamic Binding Interactions

Molecular Dynamics (MD) simulations offer a powerful method to study the dynamic behavior of a ligand as it interacts with its biological target over time. acs.org Unlike static docking models, MD simulations can reveal the conformational changes in both the ligand and the protein, providing a more realistic depiction of the binding process. researchgate.net These simulations can help to understand the stability of the ligand-receptor complex, the key intermolecular interactions that maintain binding, and the role of solvent molecules. nih.gov

For this compound, MD simulations could be employed to investigate its binding to a specific target, such as an enzyme or a receptor. For instance, studies on similar indole-2-carboxamide derivatives have utilized MD simulations to understand their binding to dopamine (B1211576) receptors, revealing that even with a stable core binding, parts of the molecule can exhibit dynamic behavior within the binding pocket. plos.org Such simulations for this compound would elucidate the stability of crucial hydrogen bonds and hydrophobic interactions, and could predict the residence time of the compound in the binding site, a critical factor for its pharmacological efficacy. pensoft.net

In Silico Prediction of ADMET-Relevant Properties for Research Guidance (e.g., Metabolic Stability, Solubility, Permeability)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is an essential part of modern drug discovery, helping to identify and filter out compounds with unfavorable pharmacokinetic profiles at an early stage. pensoft.net Various computational models and software can predict these properties based on the chemical structure of a compound. tandfonline.com

Metabolic Stability: The metabolic stability of a compound refers to its susceptibility to being broken down by metabolic enzymes, primarily cytochrome P450s in the liver. nih.gov In silico tools can predict the sites on a molecule that are most likely to undergo metabolism. researchgate.net For this compound, the indole ring and the methyl group are potential sites for oxidative metabolism. nih.govacs.org Blocking these "soft spots" through chemical modification is a common strategy to improve metabolic stability. nih.gov

Solubility: Aqueous solubility is a critical factor for drug absorption. Computational models can predict a compound's solubility based on its physicochemical properties. diva-portal.org Indole derivatives can have a wide range of solubilities depending on their substituents. nih.gov The presence of the polar carboxamide group in this compound would be expected to contribute positively to its aqueous solubility.

Permeability: Permeability across biological membranes, such as the intestinal epithelium and the blood-brain barrier, is crucial for a drug to reach its target. In silico models can estimate permeability based on factors like lipophilicity (LogP), polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. nih.gov N-methylation of an indole ring has been shown in some cases to improve passive permeability. nih.gov

PropertyPredicted In Silico CharacteristicImplication for Research
Metabolic Stability The indole ring and N-methyl group are potential sites of metabolism.Modifications at these positions could be explored to enhance stability.
Solubility The carboxamide group likely enhances aqueous solubility.Further optimization may be needed to achieve ideal solubility for oral administration.
Permeability The molecule's size and polarity suggest it may have moderate permeability.Adjusting lipophilicity could be a strategy to improve transport across biological membranes.

Future Directions and Emerging Research Avenues for N Methyl 1h Indole 7 Carboxamide

Advancements in Synthetic Methodologies for Enhanced Efficiency and Scalability

The development of efficient and scalable methods for synthesizing N-methyl-1H-indole-7-carboxamide and its derivatives is a key focus of current research. Traditional methods are being re-evaluated and newer, greener techniques are being introduced to improve yield, reduce waste, and ensure the economic viability of large-scale production. tandfonline.com

One area of advancement involves the use of microwave-assisted organic synthesis. This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. tandfonline.com Researchers are also exploring novel catalytic systems, including palladium-based catalysts, to facilitate key bond-forming reactions in the indole (B1671886) synthesis, which can lead to more efficient and robust processes. acs.org The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, is another strategy being employed to streamline the synthesis and minimize purification steps. acs.org

Furthermore, there is a growing emphasis on "green chemistry" principles in the synthesis of indole derivatives. This includes the use of environmentally benign solvents and reagents to minimize the environmental impact of chemical production. tandfonline.comresearchgate.net

Exploration of Novel Biological Targets and Therapeutic Applications

While the initial interest in indole-7-carboxamides may have been in specific areas like analgesics, current research is broadening the scope of their potential therapeutic applications. google.com The versatile indole scaffold is known to interact with a wide range of biological targets, making it a promising starting point for the development of new drugs for various diseases. mdpi.comchula.ac.th

Recent studies have highlighted the potential of indole derivatives in several key therapeutic areas:

Anticancer Agents: Indole compounds are being investigated for their ability to target various mechanisms involved in cancer progression, including the inhibition of protein kinases and tubulin polymerization. mdpi.com

Antiviral Activity: Novel indole-2-carboxamide compounds have shown potent broad-spectrum antiviral activity, including against neurotropic alphaviruses. nih.gov Research is ongoing to identify the specific molecular targets of these compounds and to develop them as potential treatments for viral infections. nih.gov

Neurodegenerative Diseases: The structural similarity of some indole derivatives to neurotransmitters like serotonin (B10506) has led to research into their potential for treating neurodegenerative disorders and psychiatric conditions such as depression and anxiety. ontosight.ai

Anti-infective Agents: The indole core is a feature of many compounds with antibacterial and antifungal properties. chula.ac.thnih.gov Researchers are actively synthesizing and testing new indole derivatives to combat infectious diseases, including drug-resistant strains. nih.gov

Other Therapeutic Areas: The biological activity of indole derivatives extends to potential applications in cardiovascular diseases and diabetes, highlighting the broad therapeutic potential of this class of compounds. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and the design of this compound derivatives is no exception. ucl.ac.uk These computational tools are being used to accelerate the identification of promising new drug candidates and to optimize their properties.

Predict Biological Activity: Machine learning models can be trained on existing data to predict the biological activity of new, unsynthesized indole derivatives, helping to prioritize which compounds to synthesize and test. osti.gov

Optimize Drug-like Properties: AI can be used to predict and optimize key drug-like properties such as solubility, metabolic stability, and toxicity, reducing the likelihood of late-stage failures in drug development. osti.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, offering a powerful tool for exploring novel chemical space around the indole scaffold. ucl.ac.uk

Retrosynthesis Planning: AI can assist in planning the most efficient synthetic routes for complex molecules, saving time and resources in the laboratory. acs.org

The integration of AI and ML into the drug discovery pipeline holds immense promise for accelerating the development of new and improved indole-based therapeutics. osti.gov

Investigation of this compound as a Basis for Multi-Target Ligands

The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a way to address complex diseases with multifactorial causes. mdpi.com The versatile indole scaffold of this compound makes it an attractive starting point for the design of multi-target-directed ligands (MTDLs). mdpi.com

MTDLs are single molecules designed to interact with multiple biological targets simultaneously. This approach can offer several advantages over single-target drugs, including:

Enhanced Efficacy: By modulating multiple disease-related pathways, MTDLs may achieve greater therapeutic effects. mdpi.com

Reduced Drug Resistance: Targeting multiple pathways can make it more difficult for diseases to develop resistance.

Improved Side Effect Profiles: A multi-target approach may allow for the use of lower doses, potentially reducing side effects.

Researchers are exploring the development of indole-based MTDLs for a variety of complex diseases, including cancer and neurodegenerative disorders. mdpi.comnih.gov For example, a single indole derivative could be designed to inhibit both a protein kinase and a receptor involved in a particular cancer, offering a more comprehensive treatment approach. mdpi.com

Challenges and Opportunities in Translating Academic Findings into Preclinical Research Leads

While academic research has uncovered a wealth of information about the potential of this compound and other indole derivatives, the translation of these findings into preclinical and clinical development faces several challenges. acs.org

Challenges:

Limited Resources: Academic labs often lack the resources and infrastructure required for extensive preclinical studies, including large-scale synthesis, formulation development, and toxicology testing. acs.org

"Valley of Death": A significant funding gap often exists between basic academic research and the later stages of drug development, making it difficult to advance promising compounds. acs.org

Intellectual Property: Navigating the complexities of intellectual property rights can be a hurdle for academic researchers.

Pharmacokinetic and Pharmacodynamic Properties: Early-stage academic studies may not fully characterize the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, which are critical for its success as a drug. ontosight.ai

Opportunities:

Public-Private Partnerships: Collaborations between academic institutions, pharmaceutical companies, and government agencies can help bridge the funding gap and provide the necessary expertise to advance promising compounds. acs.org

Focus on Drug-like Properties: A greater emphasis on optimizing drug-like properties in the early stages of academic research can increase the likelihood of successful translation.

Open Science Initiatives: Sharing data and research findings more openly can help to accelerate the drug discovery process and avoid duplication of effort.

Overcoming these challenges and capitalizing on these opportunities will be crucial for realizing the full therapeutic potential of this compound and the vast library of related indole compounds.

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